molecular formula C11H12INO4 B047569 Diethyl 4-iodopyridine-2,6-dicarboxylate CAS No. 120491-90-9

Diethyl 4-iodopyridine-2,6-dicarboxylate

Cat. No.: B047569
CAS No.: 120491-90-9
M. Wt: 349.12 g/mol
InChI Key: OPCIHVVDMSLUOK-UHFFFAOYSA-N
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Description

Diethyl 4-iodopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C₁₁H₁₂INO₄ and a molecular weight of 349.12 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both iodine and ester functional groups. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-iodopyridine-2,6-dicarboxylate can be synthesized through various synthetic routes. One common method involves the iodination of diethyl pyridine-2,6-dicarboxylate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions similar to those used in laboratory synthesis. The process would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-iodopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as iodopyridine carboxylic acids.

    Reduction Products: Reduced forms, such as deiodinated pyridine derivatives.

    Hydrolysis Products: Pyridine-2,6-dicarboxylic acid and ethanol.

Scientific Research Applications

Diethyl 4-iodopyridine-2,6-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 4-iodopyridine-2,6-dicarboxylate depends on its specific applicationThese interactions can modulate biological pathways, leading to desired effects in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-bromopyridine-2,6-dicarboxylate
  • Diethyl 4-chloropyridine-2,6-dicarboxylate
  • Diethyl 4-fluoropyridine-2,6-dicarboxylate

Uniqueness

Diethyl 4-iodopyridine-2,6-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different electronic effects, which can be advantageous in specific synthetic applications .

Properties

IUPAC Name

diethyl 4-iodopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCIHVVDMSLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556543
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120491-90-9
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl 4-bromopyridine-2,6-dicarboxylate (8.36 g, 27.7 mmol), 57% (w/w) aqueous hydriodic acid (31.05 g, 138.4 mmol) and EtOH (67 mL) was stirred at 50° C. for 1 h and neutralized with saturated NaHCO3 solution. The product was extracted from the aqueous phase with CH2Cl2 (2×300 mL). The combined organic fractions were dried with Na2SO4 and evaporated to dryness. Yield was 5.24 g (54%). ESI-TOF-MS [M+H]+: calc. for C11H13INO4+ 349.99. found 349.99.
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
31.05 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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